molecular formula C13H15N3O4S B6418573 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester CAS No. 155144-44-8

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester

Cat. No.: B6418573
CAS No.: 155144-44-8
M. Wt: 309.34 g/mol
InChI Key: RDWVJTNHHWOXBA-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This particular compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group, a methylphenylamino sulfonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group, the methylphenylamino sulfonyl group, and finally the ethyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

For example, the synthesis may begin with the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate can then be further functionalized through a series of reactions, including sulfonylation and esterification, to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Properties

IUPAC Name

ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-9-14-15-12(11)21(18,19)16(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWVJTNHHWOXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165819
Record name 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155144-44-8
Record name 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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